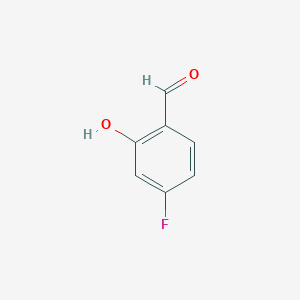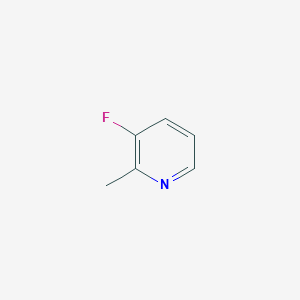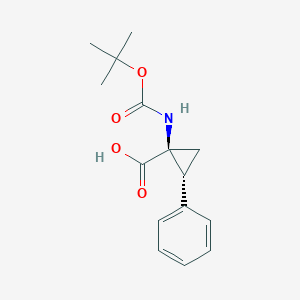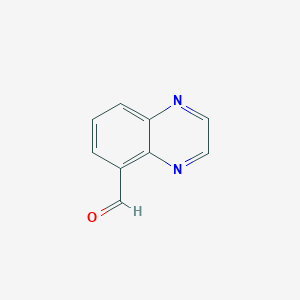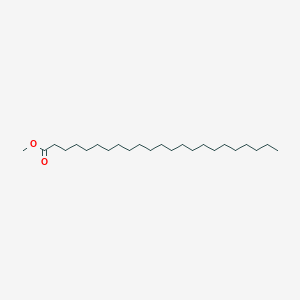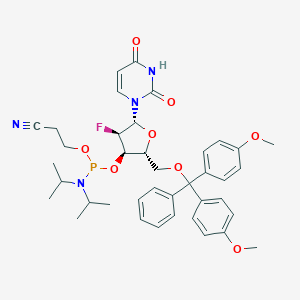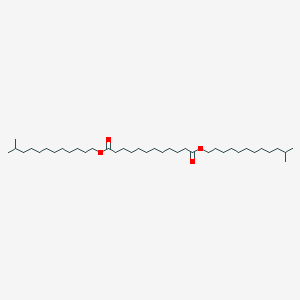
Dodecanedioic acid, diisotridecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanedioic acid, diisotridecyl ester is a chemical compound that is commonly used in scientific research. It is a type of diester that is synthesized from dodecanedioic acid and is used in various applications such as the production of polymers, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of dodecanedioic acid, diisotridecyl ester is not fully understood. However, it is believed to interact with lipid membranes and alter their properties. This can lead to changes in the permeability and fluidity of the membrane, which can affect the function of membrane-bound proteins.
Effets Biochimiques Et Physiologiques
Studies have shown that dodecanedioic acid, diisotridecyl ester can have a range of biochemical and physiological effects. It has been shown to have antimicrobial properties, and it can also inhibit the growth of cancer cells. Additionally, the compound has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using dodecanedioic acid, diisotridecyl ester in lab experiments is its ability to interact with lipid membranes. This makes it a useful tool for studying membrane-bound proteins and lipid-protein interactions. However, one limitation of the compound is that it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are many potential future directions for research on dodecanedioic acid, diisotridecyl ester. One area of interest is the development of new drug delivery systems using the compound. Additionally, researchers are interested in exploring the potential applications of the compound in the field of biomaterials. Finally, further studies are needed to fully understand the mechanism of action of dodecanedioic acid, diisotridecyl ester and its potential applications in various fields of research.
Conclusion:
Dodecanedioic acid, diisotridecyl ester is a versatile compound that has many potential applications in scientific research. Its ability to interact with lipid membranes makes it a useful tool for studying membrane-bound proteins and lipid-protein interactions. While there are some limitations to working with the compound, its low cost and relative ease of synthesis make it a popular choice for industrial and academic research. With further study, dodecanedioic acid, diisotridecyl ester has the potential to be used in a wide range of applications, from drug delivery systems to biomaterials.
Méthodes De Synthèse
Dodecanedioic acid, diisotridecyl ester is synthesized by reacting dodecanedioic acid with isononyl alcohol in the presence of a catalyst. The reaction is carried out at a high temperature and pressure to yield the diester. The synthesis method is relatively simple and cost-effective, making it a popular choice for industrial applications.
Applications De Recherche Scientifique
Dodecanedioic acid, diisotridecyl ester is commonly used in scientific research as a surfactant, emulsifier, and dispersant. It is particularly useful in the study of lipid membranes and the interactions between lipids and proteins. The compound has also been studied for its potential use in drug delivery systems and as a component in biomaterials.
Propriétés
Numéro CAS |
143009-09-0 |
|---|---|
Nom du produit |
Dodecanedioic acid, diisotridecyl ester |
Formule moléculaire |
C38H74O4 |
Poids moléculaire |
595 g/mol |
Nom IUPAC |
bis(11-methyldodecyl) dodecanedioate |
InChI |
InChI=1S/C38H74O4/c1-35(2)29-23-17-11-7-9-15-21-27-33-41-37(39)31-25-19-13-5-6-14-20-26-32-38(40)42-34-28-22-16-10-8-12-18-24-30-36(3)4/h35-36H,5-34H2,1-4H3 |
Clé InChI |
XLXMYOUBZINZAX-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
SMILES canonique |
CC(C)CCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Autres numéros CAS |
143009-09-0 84731-63-5 |
Synonymes |
Dodecanedioic acid, di-C11-14-isoalkyl esters, C13-rich |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



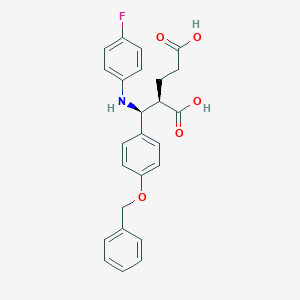
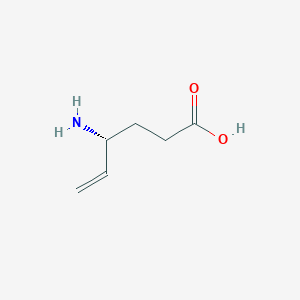
![{4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid](/img/structure/B130098.png)
![(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B130099.png)
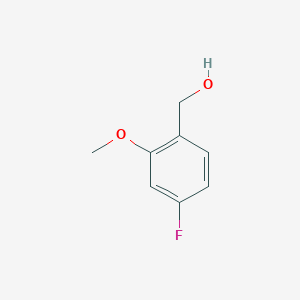
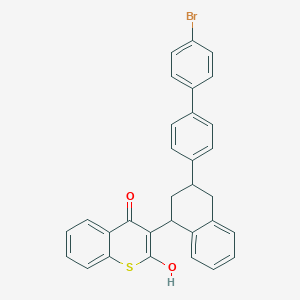
![N-[p-(Acetylmercuric)phenyl]maleimide](/img/structure/B130106.png)
![(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B130114.png)
